Diquafosol - 59985-21-6

Diquafosol

Catalog Number: EVT-295511
CAS Number: 59985-21-6
Molecular Formula: C18H26N4O23P4
Molecular Weight: 790.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diquafosol tetrasodium is a synthetic uridine nucleotide analog classified as a P2Y2 receptor agonist. [] It stimulates fluid and mucin secretion on the ocular surface, making it a potential treatment option for dry eye disease. [, ] Diquafosol tetrasodium is very stable chemically, unlike earlier P2Y2 receptor agonists such as uridine 5’-triphosphate. [] It does not require refrigeration or special handling, making it suitable for the treatment of chronic conditions. []

Uridine 5'-triphosphate

Relevance: UTP is a structurally related compound to diquafosol, both sharing a uridine nucleotide core structure. Diquafosol is a more stable derivative of UTP, designed to overcome the limitations of UTP's chemical instability. Both compounds are P2Y2 receptor agonists and promote tear secretion on the ocular surface [, , ]. Unlike UTP, diquafosol is chemically stable and does not require special handling, making it more suitable for therapeutic use [].

[1] https://www.semanticscholar.org/paper/74de027d4e30f75a4fb679bac8fdb020513b8095 [] https://www.semanticscholar.org/paper/b7fea243f6a71fad859dfd9ce74c304e36a33269 [] https://www.semanticscholar.org/paper/b2b7cee97140e0bdab13d4a6b23012558333b8dd

Sodium Hyaluronate

Relevance: Sodium hyaluronate is not structurally related to diquafosol, but it is often mentioned in the context of dry eye treatment and is used in comparative studies with diquafosol [, , ]. While both compounds aim to improve ocular surface hydration, they have different mechanisms of action. Diquafosol stimulates tear and mucin secretion, whereas sodium hyaluronate primarily provides lubrication and hydration directly to the ocular surface.

[3] https://www.semanticscholar.org/paper/3b2ffcd2584e69c3b94003430e2c0c8f6d48500b [] https://www.semanticscholar.org/paper/030977891c8079d7a773e0f7acb8283a2da0bb11 [] https://www.semanticscholar.org/paper/83a1e1facf368c930e0efc1619bdd41b332e6ed0

Cyclosporine A

Relevance: Cyclosporine A is not structurally related to diquafosol, but it is another medication used in the treatment of dry eye and is mentioned in comparative studies with diquafosol [, ]. While both drugs address dry eye, they have distinct mechanisms: diquafosol promotes tear secretion, while cyclosporine A targets ocular surface inflammation.

Source and Classification

Diquafosol is classified as a pharmaceutical compound within the category of ocular lubricants and is specifically designed for treating conditions related to dry eyes. Its mechanism of action involves stimulating the P2Y2 receptors located in the corneal epithelium, leading to increased secretion of tears and mucins . The compound is derived from 5'-uridylic acid disodium salt, which serves as its starting material in synthesis processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of diquafosol tetrasodium can be achieved through several methods, with one notable approach being a four-step process that starts from commercially available 5'-uridylic acid disodium salt. This method includes:

  1. Deprotection: Removing protective groups from the starting material.
  2. Formation of intermediates: Creating necessary intermediates through specific chemical reactions.
  3. Final coupling: Combining these intermediates to form diquafosol tetrasodium.
  4. Purification: Isolating the final product through crystallization or chromatography techniques.

This process yields diquafosol tetrasodium in approximately 25% yield, demonstrating its efficiency and practicality in laboratory settings .

Molecular Structure Analysis

Structure and Data

Diquafosol tetrasodium has a complex molecular structure characterized by its purine base and phosphate groups. The molecular formula for diquafosol tetrasodium is C₁₂H₁₅N₄Na₄O₁₂P, with a molecular weight of approximately 430.2 g/mol. The structure contains multiple functional groups that facilitate its interaction with biological receptors, particularly the P2Y2 receptor .

Chemical Reactions Analysis

Reactions and Technical Details

Diquafosol undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  • Phosphorylation: The introduction of phosphate groups during synthesis enhances solubility and bioactivity.
  • Binding interactions: Upon administration, diquafosol binds to P2Y2 receptors on epithelial cells, triggering intracellular signaling pathways that lead to increased mucin and tear production.

The stability of diquafosol in solution is critical for its efficacy; thus, it is often formulated with preservatives like benzalkonium chloride to maintain its integrity during storage .

Mechanism of Action

Process and Data

The primary mechanism by which diquafosol exerts its therapeutic effects involves the activation of P2Y2 receptors on corneal epithelial cells. This activation leads to:

  1. Increased intracellular calcium levels: Resulting from receptor activation.
  2. Stimulation of mucin secretion: Enhancing the quality of tears through increased production of gel-forming mucins such as MUC5AC.
  3. Improvement in tear film stability: Reducing symptoms associated with dry eyes.

Research has demonstrated that diquafosol significantly enhances mucin expression in human conjunctival epithelial cells under hyperosmotic stress conditions, indicating its potential for improving ocular surface health .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Diquafosol tetrasodium exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a clear, colorless solution.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Stable under recommended storage conditions but sensitive to extreme pH levels.

These properties are essential for ensuring the compound's effectiveness as an ophthalmic treatment .

Applications

Scientific Uses

Diquafosol is primarily used in the treatment of dry eye syndrome, particularly in patients who do not respond adequately to conventional therapies such as artificial tears. Its efficacy has been demonstrated in clinical trials where it significantly improved fluorescein staining scores compared to other treatments like sodium hyaluronate . Additionally, ongoing research explores its potential applications in enhancing corneal wound healing and treating other ocular surface disorders .

Introduction to Diquafosol in Ocular Surface Pathophysiology

Dry Eye Disease (DED) as a Multifactorial Ocular Surface Disorder

Dry Eye Disease (DED) is a chronic, multifactorial condition affecting the ocular surface, characterized by disruptions in tear film homeostasis. Globally, its prevalence imposes significant clinical and economic burdens, with estimates suggesting symptomatic DED affects approximately 31.4% of China's population (394 million individuals) [6]. The pathophysiology involves intertwined mechanisms: tear hyperosmolarity triggers inflammation, while neurosensory abnormalities perpetuate ocular surface damage. The Tear Film and Ocular Surface Society Dry Eye Workshop II (TFOS DEWS II) emphasizes this complexity, identifying tear film instability as a core feature alongside symptoms of discomfort and visual disturbance [6] [2]. DED subtypes—aqueous-deficient, evaporative, and decreased-wettability—arise from distinct deficiencies in tear film components (aqueous, lipid, mucin), necessitating targeted therapeutic approaches [6].

Table 1: DED Subtypes and Pathogenic Features

SubtypePrimary DeficiencyKey Pathogenic Mechanisms
Aqueous-deficientAqueous tear productionLacrimal gland dysfunction, autoimmune infiltration
EvaporativeLipid layer stabilityMeibomian gland dysfunction (MGD), increased tear evaporation
Decreased-wettabilityMucin distributionGoblet cell loss, impaired mucin secretion

Role of Tear Film Instability and Mucin Deficiency in DED Pathogenesis

Tear film instability is a hallmark of DED, driven by abnormalities in the trilaminar tear structure. The mucin layer, secreted primarily by conjunctival goblet cells, is critical for anchoring the aqueous component to the hydrophobic corneal epithelium and maintaining uniform tear spreading. Mucin deficiency (e.g., reduced MUC1, MUC4, MUC5AC, MUC16) compromises ocular surface wettability, leading to premature tear breakup, hyperosmolarity, and epithelial damage [6] [4]. Clinical studies correlate mucin dysfunction with increased corneal staining scores and shortened tear breakup time (TBUT). For instance, post-cataract surgery patients exhibit exacerbated mucin deficiency due to intraoperative irrigation, topical NSAIDs, and corneal nerve disruption, further destabilizing the tear film [1] [8]. Meta-analyses confirm that mucin-enhancing therapies significantly improve corneal staining scores in such patients, underscoring mucin's role in surface integrity [1].

Diquafosol directly addresses mucin deficiency by upregulating membrane-associated mucin genes (MUC1, MUC4, MUC16) in corneal epithelial cells and MUC5AC in conjunctival epithelium [4] [6]. In rabbit models, diquafosol increased tear fluid and mucin-like substance secretion, preventing desiccation-induced epithelial damage [4] [2]. Human studies using reflective meniscometry demonstrated increased tear meniscus radius within 30 minutes of diquafosol instillation, confirming its rapid enhancement of ocular surface hydration [2].

Rationale for P2Y2 Receptor Agonists in Tear Film-Oriented Therapy

The "Tear Film-Oriented Therapy" (TFOT) paradigm, advocated by the Dry Eye Society of Japan, targets specific tear film layers to restore stability [2] [6]. Diquafosol tetrasodium, a dinucleotide derivative and potent P2Y2 purinergic receptor agonist, represents a cornerstone of TFOT by concurrently addressing aqueous deficiency and mucin insufficiency. P2Y2 receptors are expressed on corneal/conjunctival epithelia, goblet cells, and meibomian glands [4] [6]. Activation of these receptors triggers two key mechanisms:

  • Fluid Secretion: Stimulates chloride ion efflux via calcium-dependent chloride channels in conjunctival epithelial cells, followed by passive water movement, augmenting aqueous tear volume [4] [2].
  • Mucin Secretion: Activates goblet cell exocytosis and upregulates mucin gene expression (e.g., MUC5AC), enhancing tear film adherence and spreading [4] [6].

Table 2: Clinical Evidence for Diquafosol in DED Management

Study DesignKey FindingsReference
Meta-analysis (9 studies)Long-term (≥3 months) diquafosol improved Schirmer’s test (+0.76 mm, p=0.03) and TBUT (+1.52s, p<0.00001) post-cataract surgery [1]
RCT vs. sodium hyaluronateDiquafosol increased lipid layer thickness (LLT) and TBUT more than hyaluronate at 15 weeks post-cataract surgery (p<0.05) [3]
Combination with IPLDiquafosol + IPL therapy outperformed IPL alone in improving TBUT (12.03s vs. 10.47s, p<0.001) and OSDI scores [5]

Unlike traditional artificial tears that passively lubricate, diquafosol actively restores tear film physiology. In a randomized trial, diquafosol surpassed sodium hyaluronate in improving TBUT and lipid layer thickness (LLT) in post-cataract patients, attributable to its dual secretagogue action and potential lipid modulation [3] [6]. Furthermore, diquafosol enhances functional visual acuity by reducing ocular higher-order aberrations linked to tear instability [8] [3]. Its synergy with physical therapies (e.g., intense pulsed light for evaporative DED) exemplifies TFOT's layered approach, where diquafosol targets mucin/aqueous layers while IPL addresses meibomian gland dysfunction [5].

Molecular Pathways of Diquafosol:

graph LR  A[Diquafosol] --> B[P2Y2 Receptor Activation]  B --> C1[Conjunctival Epithelium]  B --> C2[Goblet Cells]  B --> C3[Meibomian Glands]  C1 --> D1[Cl- Efflux + H2O Secretion]  C2 --> D2[MUC5AC Exocytosis + Mucin Gene Upregulation]  C3 --> D3[Meibum Secretion]  D1 --> E1[Increased Aqueous Tear Volume]  D2 --> E2[Enhanced Mucin Layer]  D3 --> E3[Stabilized Lipid Layer]  E1 + E2 + E3 --> F[Tear Film Stabilization]  

Properties

CAS Number

59985-21-6

Product Name

Diquafosol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C18H26N4O23P4

Molecular Weight

790.3 g/mol

InChI

InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

NMLMACJWHPHKGR-NCOIDOBVSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O

Synonyms

diquafosol
INS 365
INS-365
INS365

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.